N-(2-methoxyphenyl)-2-((4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
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Description
N-(2-methoxyphenyl)-2-((4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H19N5O3S and its molecular weight is 385.44. The purity is usually 95%.
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Biological Activity
N-(2-methoxyphenyl)-2-((4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that incorporates various pharmacologically relevant moieties, including a methoxyphenyl group, a thioacetamide linkage, and a triazole derivative. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring triazole moieties. A related study evaluated various 1,2,4-triazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that compounds with similar structures exhibited significant activity against human colon cancer (HCT116) cells, with some derivatives showing IC50 values as low as 4.36 μM compared to doxorubicin .
Table 1: Anticancer Activity of Related Triazole Compounds
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have also been investigated. In vitro assays demonstrated that certain compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from thiosemicarbazones showed comparable efficacy to standard antibiotics like streptomycin .
Table 2: Antimicrobial Efficacy of Triazole Derivatives
Compound ID | Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
---|---|---|---|
Compound D | Staphylococcus aureus | 15 | |
Compound E | Escherichia coli | 20 | |
Compound F | Candida albicans | 25 |
The mechanism by which this compound exerts its biological effects is hypothesized to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation and microbial survival. Molecular docking studies suggest that these compounds may inhibit tyrosine kinases such as CDK2, which are essential for cell cycle regulation in cancer cells .
Case Study 1: Triazole Derivative in Cancer Therapy
In a clinical trial involving patients with advanced colorectal cancer, a derivative similar to this compound was administered alongside standard chemotherapy. Results indicated improved patient outcomes with reduced tumor size and fewer side effects compared to traditional treatments alone .
Case Study 2: Antimicrobial Efficacy in Clinical Settings
A study assessed the effectiveness of a triazole-based compound against multi-drug resistant strains of bacteria in a hospital setting. The compound demonstrated significant antibacterial activity, leading to its consideration for further development as a therapeutic agent against resistant infections .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[[4-methyl-5-(1-methyl-6-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-22-10-12(8-9-16(22)25)17-20-21-18(23(17)2)27-11-15(24)19-13-6-4-5-7-14(13)26-3/h4-10H,11H2,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOQDELTNFBXIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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